Lipophilicity Comparison: 4-Chloro-2-methylbenzimidazole versus Unsubstituted and 5,6-Dichloro Analogs
The computed lipophilicity (XLogP3) of 4-chloro-2-methyl-1H-benzo[d]imidazole is 2.4 [1]. This value positions the compound intermediate between the unsubstituted 2-methylbenzimidazole scaffold (computed XLogP3 approximately 1.7–1.9) and the more lipophilic 5,6-dichloro-2-methylbenzimidazole analog (computed XLogP3 approximately 3.0–3.3). The approximately 0.5–0.7 log unit increase in lipophilicity relative to the unsubstituted parent corresponds to a roughly 3- to 5-fold increase in octanol-water partition coefficient, which may influence membrane permeability and protein binding in biological assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-Methylbenzimidazole (parent scaffold): ~1.7–1.9; 5,6-Dichloro-2-methylbenzimidazole: ~3.0–3.3 |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.7 vs parent; ΔXLogP3 = -0.6 to -0.9 vs 5,6-dichloro analog |
| Conditions | Computed values via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
This quantitative lipophilicity difference guides selection for applications where logP optimization is critical, such as CNS drug design (preferred logP 2–4) versus polar peripheral targets.
- [1] PubChem. 4-Chloro-2-methyl-1H-benzo[d]imidazole. Compound Summary CID 1484897. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem. 2-Methylbenzimidazole. Compound Summary CID 13251. National Center for Biotechnology Information. Accessed 2026. View Source
